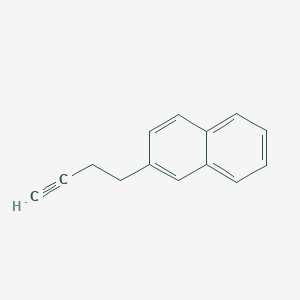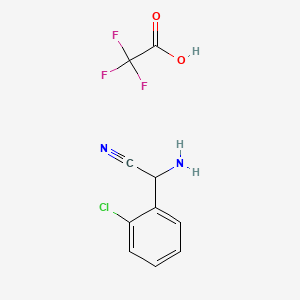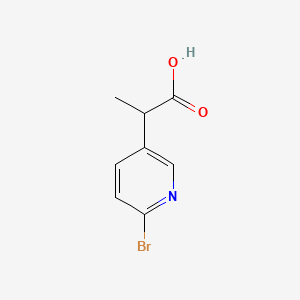
2-(6-Bromopyridin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Bromopyridin-3-yl)propanoic acid is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of 2-(6-Bromopyridin-3-yl)propanoic acid may involve large-scale bromination reactions followed by purification processes to obtain the desired compound with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(6-Bromopyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
2-(6-Bromopyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of 2-(6-Bromopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a plant growth regulator, it interferes with the normal apical dominance control mechanism, leading to the production of multi-stemmed plants . In medicinal chemistry, its mechanism may involve binding to specific enzymes or receptors, although detailed studies are required to elucidate these pathways .
相似化合物的比较
Similar Compounds
β-(6-Bromopyridin-3-yl)alanine: This compound is structurally similar and also acts as a plant growth regulator.
3-(6-Bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Another similar compound used in organic synthesis.
Uniqueness
2-(6-Bromopyridin-3-yl)propanoic acid is unique due to its specific bromine substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry.
属性
分子式 |
C8H8BrNO2 |
|---|---|
分子量 |
230.06 g/mol |
IUPAC 名称 |
2-(6-bromopyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-5(8(11)12)6-2-3-7(9)10-4-6/h2-5H,1H3,(H,11,12) |
InChI 键 |
RDLMIQPQYKKHDO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CN=C(C=C1)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


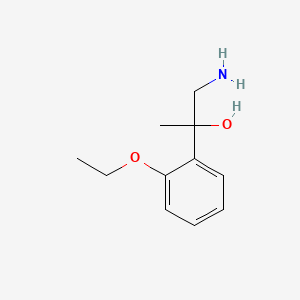
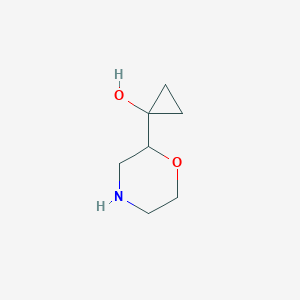
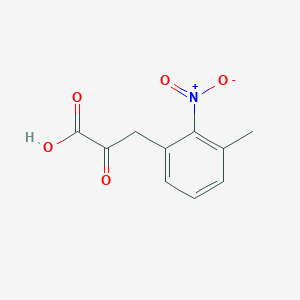
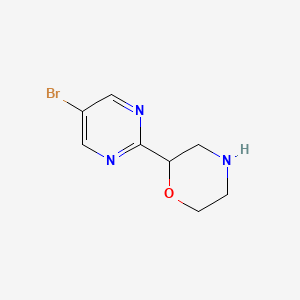
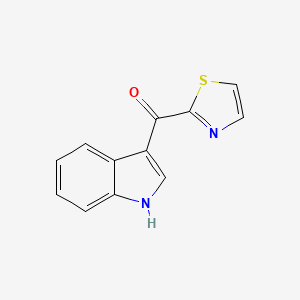

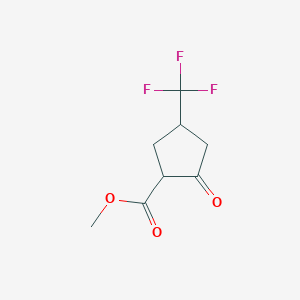
![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
![5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13582521.png)
![3-{1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-2-yl}propanoicacid](/img/structure/B13582527.png)
